N,N'-bis(2-chloropyridin-3-yl)hexanediamide
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Overview
Description
N,N’-bis(2-chloropyridin-3-yl)hexanediamide is an organic compound with the molecular formula C16H16Cl2N4O2 It is a derivative of hexanediamide, where the hydrogen atoms are replaced by 2-chloropyridin-3-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-chloropyridin-3-yl)hexanediamide typically involves the reaction of hexanediamine with 2-chloropyridine derivatives. One common method involves the use of a coupling agent to facilitate the formation of the amide bonds between the hexanediamine and the 2-chloropyridine groups. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2-chloropyridin-3-yl)hexanediamide may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Continuous-flow reactors can significantly improve the reaction rate and product purity compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-chloropyridin-3-yl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorine atoms in the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
N,N’-bis(2-chloropyridin-3-yl)hexanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-bis(2-chloropyridin-3-yl)hexanediamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: This compound is similar in structure but contains different substituents on the hexanediamine backbone.
N,N’-bis(2-chloropyridin-4-yl)hexanediamide: A closely related compound with the chlorine atoms positioned differently on the pyridine rings.
Uniqueness
N,N’-bis(2-chloropyridin-3-yl)hexanediamide is unique due to the specific positioning of the chlorine atoms on the pyridine rings, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C16H16Cl2N4O2 |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N,N'-bis(2-chloropyridin-3-yl)hexanediamide |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-15-11(5-3-9-19-15)21-13(23)7-1-2-8-14(24)22-12-6-4-10-20-16(12)18/h3-6,9-10H,1-2,7-8H2,(H,21,23)(H,22,24) |
InChI Key |
ONJLKKJHMOYOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CCCCC(=O)NC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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